molecular formula C13H10N2O3 B023384 2-Amino-5-nitrobenzophenone CAS No. 1775-95-7

2-Amino-5-nitrobenzophenone

Cat. No. B023384
CAS RN: 1775-95-7
M. Wt: 242.23 g/mol
InChI Key: PZPZDEIASIKHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

ANBP can be synthesized through various methods, including palladium-catalyzed oxidative C-H bond acylation of N-nitrosoanilines with toluene derivatives, presenting a traceless approach to synthesize N-alkyl-2-aminobenzophenones (Wu et al., 2014). Another method involves the acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite, showcasing a regioselective and efficient synthesis process (Wang, Zhang, & Fan, 2018).

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of ANBP have been thoroughly analyzed using Hartree-Fock (HF) and B3LYP methods, which indicate significant insights into its stability and electronic properties (Balachandran et al., 2014).

Chemical Reactions and Properties

ANBP participates in various chemical reactions, including coupling-cyclization approaches to synthesize nitrobenzo[b]furans and its involvement in reactions leading to the synthesis of fluorescent and stable amino-7-benzoxazines-1,4 ones-2 (Dai & Lai, 2002); (Le Bris, 1984).

Physical Properties Analysis

The physical properties of ANBP, such as its crystalline structure, have been detailed, showing that ANBP is a polymorphic form of a known structure, highlighting its solid-state characteristics (Cox et al., 1998).

Scientific Research Applications

  • Chemical Reactions and Derivatives :

    • It's involved in the unexpected formation of a new benzoxazino-benzoxazine derivative when reacted with 1,2-cyclohexanedione in ethanol (Nowicka-Scheibe et al., 2004).
    • Amino-7 benzoxazines-1,4 ones-2, which are stable, fluorescent dyes in organic solvents except ethanol, are synthesized from it (Le Bris, 1984).
  • Pharmaceuticals and Therapeutics :

    • Its alkali-catalyzed hydrolysis produces a novel intermediate compound with potential therapeutic applications (Davidson et al., 1990).
    • Used in the preparation of chiral Ni(II) complexes of glycine for asymmetric synthesis of alpha-amino acids (Ueki et al., 2003).
  • Material Science and Crystallography :

    • 2-Amino-5-nitrobenzophenonium picrate crystals have been grown using slow evaporation solution growth technique, revealing their optical properties and thermal stability (Aditya Prasad et al., 2015).
  • Analytical Chemistry :

    • It's used in developing quantitative methods for determining nitrazepam and its metabolites in urine using thin-layer chromatography and direct densitometry (Inoue & Niwaguchi, 1985).
    • Low-temperature spectrophosphorimetry effectively determines its contamination in nitrazepam, highlighting its analytical application (Hornyák & Székelyhidi, 1980).
  • Environmental and Biochemical Studies :

    • Its derivatives show potential as antibacterial, antifungal, and antitubercular agents against various microorganisms (Samadhiya et al., 2014).
    • Methanogenic consortia can degrade some N-substituted aromatics and alkylphenols, including compounds like 2-Amino-5-nitrobenzophenone, under certain conditions (Razo-Flores et al., 1996).
  • Spectroscopy and Physical Chemistry :

    • Its structural features have been studied using vibrational spectroscopy HF and DFT, indicating its importance in understanding molecular interactions and properties (Balachandran et al., 2014).
    • The organotin compounds derived from it show potential for organic light-emitting diodes, indicating its application in electronic devices (García-López et al., 2014).
  • Pharmacokinetics and Drug Metabolism :

    • It's a metabolite of benzodiazepinooxazoles and other psychotropic drugs, demonstrating its relevance in understanding drug metabolism and pharmacokinetics (Rodriguez et al., 1992).

Safety And Hazards

2-Amino-5-nitrobenzophenone is harmful if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2-amino-5-nitrophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPZDEIASIKHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170317
Record name 2-Amino-5-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-nitrobenzophenone

CAS RN

1775-95-7
Record name 2-Amino-5-nitrobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1775-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-nitrobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-nitrobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-5-NITROBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X8PCQ4GY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-5-nitrobenzophenone
Reactant of Route 2
Reactant of Route 2
2-Amino-5-nitrobenzophenone
Reactant of Route 3
Reactant of Route 3
2-Amino-5-nitrobenzophenone
Reactant of Route 4
Reactant of Route 4
2-Amino-5-nitrobenzophenone
Reactant of Route 5
Reactant of Route 5
2-Amino-5-nitrobenzophenone
Reactant of Route 6
Reactant of Route 6
2-Amino-5-nitrobenzophenone

Citations

For This Compound
256
Citations
PJ Cox, ATM Anisuzzaman… - … Section C: Crystal …, 1998 - scripts.iucr.org
… The structure of 2-amino-5-nitrobenzophenone reported here is a polymorphic form of a … The structure of 2-amino-5-nitrobenzophenone reported here is a polymorphic form of a known …
Number of citations: 9 scripts.iucr.org
V Balachandran, G Santhi, V Karpagam… - Spectrochimica Acta Part …, 2014 - Elsevier
… The FT-IR and Raman spectra of 2-amino-5-nitrobenzophenone (ANBP) molecule have been recorded using Brucker IFS 66 V spectrometer in the range of 4000–100 cm −1 . The …
Number of citations: 13 www.sciencedirect.com
NR Ayyangar, RJ Lahoti, KV Srinivasan… - Organic Preparations …, 1987 - Taylor & Francis
… tranquiliser, employs 2-amino-5-nitrobenzophenone (5) as a starting material. The reported … 2-amino-5-nitrobenzophenone, and their N-alkyl derivatives in high yields and purity by …
Number of citations: 5 www.tandfonline.com
A Aditya Prasad, K Muthu, V Meenatchi… - Journal of Thermal …, 2015 - Springer
… It has been established by FT–IR that a complex was formed by transferring a proton from the acceptor picric acid to the donor 2-amino-5-nitrobenzophenone (Fig. 2). The charge …
Number of citations: 8 link.springer.com
I Hornyák, L Székelyhidi - Analytica Chimica Acta, 1980 - Elsevier
2-Amino-5-nitrobenzophenone (ANB) shows very intense phosphorescence in ethanol glasses at liquid nitrogen temperature. In the same conditions nitrazepam is not phosphorescent. …
Number of citations: 5 www.sciencedirect.com
K Arulaabaranam, S Muthu, G Mani… - Analytical Chemistry …, 2022 - Taylor & Francis
… of the 2-amino - 5-nitrobenzophenone by means of vibrational spectroscopy HF and DFT, First hyperpolarizability NBO, HOMO-LUMO and thermodynamic properties. Spectrochim. Acta …
Number of citations: 3 www.tandfonline.com
T Li, S Singh, X Zhai, X Meng… - Asian Journal of …, 2015 - researchgate.net
… For the synthesis of target compounds, first, the 2-(chloroacetamido)-5-nitrobenzophenone (2) was prepared by treating 2-amino-5-nitrobenzophenone (1) with chloroacetylchloride in …
Number of citations: 2 www.researchgate.net
P Richter, A Morales, J Lahsen - Analyst, 1990 - pubs.rsc.org
The electrochemical reduction of 7-nitro-1,4-benzodiazepin-2-ones and of their acid hydrolysis products, 2-amino-5-nitrobenzophenones, was studied by polarography and cyclic …
Number of citations: 9 pubs.rsc.org
VN Anikeev, AI Petrunin, YN Zhukov, MT Kilin… - Pharmaceutical …, 2005 - Springer
… First, the synthesis of 2-amino-5-nitrobenzophenone is carried out at a temperature of 160 – 190C, which implies the use of a highboiling heat-exchange agent. Second, this technology …
Number of citations: 6 link.springer.com
T Takatori, M Kanamori, M BAGAO… - Clinical chemistry and …, 1995 - pascal-francis.inist.fr
The detection of benzodiazepine metabolites in urine by radioimmunoassays using antibodies against 2-amino-5-chlorobenzophenone and 2-amino-5-nitrobenzophenone …
Number of citations: 2 pascal-francis.inist.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.